Cost-Efficiency Advantage of Racemic 3-Aminomethyl-2-Boc-THIQ Over Enantiopure Isomers
The racemic target compound (CAS 690244-91-8) demonstrates a significant cost advantage over its resolved enantiopure counterparts. Direct vendor pricing reveals that the racemate can be procured for approximately $21 per 250 mg (97% purity), while the (R)-enantiomer (CAS 150417-18-8, 96% purity) costs $180 for just 50 mg and $740 for 500 mg . This represents a per-gram cost for the R-isomer that is 6- to 15-fold higher than the racemate, a critical factor for early-stage medicinal chemistry programs where large quantities of intermediate are required for SAR exploration before chiral resolution is justified .
| Evidence Dimension | Procurement Cost Efficiency (parallel synthesis scale) |
|---|---|
| Target Compound Data | Approximately $21 / 250 mg (¥150 / 250 mg, 97% purity); Physical form: Liquid |
| Comparator Or Baseline | (R)-enantiomer (CAS 150417-18-8): $180 / 50 mg (96% purity); (S)-enantiomer (CAS 150417-17-7): Price on request, 98% purity |
| Quantified Difference | 6- to 15-fold higher cost per gram for enantiopure isomers compared to racemate at the 50-500 mg scale |
| Conditions | Vendor list pricing comparison: Leyan (Racemate, 97%) vs. ChemicalBook aggregated quotes for J&W Pharmlab and American Custom Chemicals Corporation ((R)-isomer, 96%) and Fluorochem ((S)-isomer, 98%) |
Why This Matters
Procurement of the racemic compound dramatically lowers the cost barrier for reaction condition screening and library synthesis, a strategic choice before committing to the high expense of chiral separation or asymmetric synthesis.
